molecular formula C7H12N4O2 B12075349 Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12075349
M. Wt: 184.20 g/mol
InChI Key: BWMCLHIPKVYINT-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 1558191-10-8) is a 1,2,3-triazole derivative with a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol . Its structure comprises a triazole core substituted at the 1-position with a 3-aminopropyl chain and at the 4-position with a methyl carboxylate group. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures high regioselectivity (1,4-substitution) and efficiency .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

methyl 1-(3-aminopropyl)triazole-4-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-13-7(12)6-5-11(10-9-6)4-2-3-8/h5H,2-4,8H2,1H3

InChI Key

BWMCLHIPKVYINT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CCCN

Origin of Product

United States

Preparation Methods

Reaction Scheme

3-Azidopropylamine+Methyl PropiolateCu(I)Methyl 1-(3-Aminopropyl)-1H-1,2,3-Triazole-4-Carboxylate\text{3-Azidopropylamine} + \text{Methyl Propiolate} \xrightarrow{\text{Cu(I)}} \text{Methyl 1-(3-Aminopropyl)-1H-1,2,3-Triazole-4-Carboxylate}

Procedure

  • Reagents :

    • 3-Azidopropylamine (1.0 equiv)

    • Methyl propiolate (1.1 equiv)

    • CuSO₄·5H₂O (0.1 equiv)

    • Sodium ascorbate (0.2 equiv)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 0.05 equiv)

  • Solvent System :

    • tert-Butanol/water (1:1 v/v) or dimethylformamide (DMF).

  • Conditions :

    • Stir at room temperature for 12–24 hours under inert atmosphere.

  • Workup :

    • Dilute with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Purify via silica gel chromatography (ethyl acetate/methanol, 9:1) or recrystallization.

Yield and Characterization

ParameterValueSource
Yield75–92%
Melting PointNot reported (oily liquid)
1H NMR^1\text{H NMR} (DMSO-d6)δ 7.68 (s, 1H, triazole), 3.82 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂NH₂), 2.65 (t, 2H, CH₂N), 1.80 (m, 2H, CH₂)
HRMS (ESI+)m/z 185.0932 [M+H]⁺ (calc. 185.0934)

Alternative Catalytic Systems

Zinc-Mediated Cycloaddition

Zn(OAc)₂ catalyzes regioselective triazole formation from propargyl amines and azides, though yields are lower compared to CuAAC.

Procedure

  • React 3-azidopropylamine with methyl propiolate in ethanol with Zn(OAc)₂ (10 mol%) at 60°C for 24 hours.

  • Yield : 50–60%.

Comparative Analysis of Methods

MethodCatalystSolventTime (h)Yield (%)Regioselectivity
CuAACCuSO₄/TBTAt-BuOH/H₂O12–2475–921,4-disubstituted
Zn(OAc)₂Zn(OAc)₂Ethanol2450–601,4-disubstituted

Applications and Derivatives

The product serves as a precursor for:

  • Antiviral agents : Ester hydrolysis yields 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid, a ribavirin analog.

  • Polymer functionalization : The amine group enables conjugation with biomolecules or polymers via amide coupling .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. A study demonstrated that derivatives of triazole compounds can inhibit the growth of bacteria and fungi effectively, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anticancer Properties

The triazole ring also plays a crucial role in anticancer research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways. Ongoing studies aim to evaluate the efficacy of this compound in various cancer models.

Plant Growth Regulators

Triazoles are known for their role as plant growth regulators. This compound can potentially be utilized to promote plant growth and enhance resistance to environmental stressors. Research indicates that such compounds can improve root development and overall plant health by modulating hormonal pathways.

Pesticide Development

The compound's unique structure may also lend itself to the development of novel pesticides. Triazoles have been effective in controlling fungal diseases in crops. The synthesis of derivatives based on this compound could lead to more effective agricultural chemicals with reduced environmental impact .

Synthesis of Polymers

This compound can act as a building block in the synthesis of functional polymers. The incorporation of triazole units into polymer chains can enhance thermal stability and mechanical properties. Such polymers are being explored for applications in coatings and adhesives.

Nanotechnology

In nanotechnology, triazole compounds are being investigated for their potential use in creating nanomaterials with specific functionalities. This compound could facilitate the development of nanocarriers for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .

Case Studies

Application AreaStudy FocusFindings
Medicinal ChemistryAntimicrobial ActivitySignificant inhibition of bacterial growth observed with triazole derivatives .
Cancer ResearchAnticancer PropertiesInduction of apoptosis in cancer cells through targeted pathways.
AgriculturePlant Growth RegulationEnhanced root development and stress resistance in treated plants.
Materials SciencePolymer SynthesisImproved thermal stability and mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl 1-(3-Aminopropyl)-1H-1,2,3-Triazole-4-Carboxylate

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 1: 3-Aminopropyl
4: Methyl carboxylate
C₇H₁₂N₄O₂ 184.20 Flexible aliphatic amine; ester group Pharmaceutical intermediates, potential enzyme inhibitors
Methyl 1-(3-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylate 1: 3-Aminophenyl
4: Methyl carboxylate
C₁₀H₁₀N₄O₂ 218.21 Aromatic amine; enhanced π-π interactions Building block for bioactive molecules
Rufinamide (USP Related Compound A) 1: 2-Fluorobenzyl
4: Carboxamide
C₁₀H₈FN₃O 205.19 Carboxamide group; fluorinated aromatic ring Anticonvulsant drug (approved for Lennox-Gastaut syndrome)
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate 1: 2,6-Difluorobenzyl
4: Methyl carboxylate
C₁₁H₉F₂N₃O₂ 253.21 Di-fluorinated aromatic ring; lipophilic Pharmaceutical impurity standard
1-(2,6-Dibenzhydryl-4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid 1: Bulky dibenzhydryl group
4: Carboxylic acid
C₃₄H₂₇N₃O₂ 509.60 Steric hindrance; carboxylic acid group Research applications in catalysis

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Aliphatic vs. Aromatic Amines: The 3-aminopropyl group in the target compound provides a flexible, hydrophilic side chain, improving aqueous solubility compared to aromatic amines (e.g., 3-aminophenyl derivative) . However, aromatic amines enable stronger π-π stacking, which may enhance binding to hydrophobic enzyme pockets .
  • Ester vs. Carboxamide/Carboxylic Acid : The methyl ester in the target compound is metabolically labile, often acting as a prodrug. In contrast, Rufinamide’s carboxamide group confers metabolic stability, critical for its anticonvulsant activity . Carboxylic acid derivatives (e.g., ) exhibit higher polarity but lower membrane permeability.

Crystallographic and Conformational Insights

  • Hydrogen Bonding Networks : Analogues like Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate form intramolecular hydrogen bonds (e.g., C–H···O, N–H···O), stabilizing their conformations . Similar interactions likely occur in the target compound, influencing its crystal packing and solubility.
  • Software for Structure Refinement : SHELXL and WinGX are widely used for small-molecule crystallography, enabling precise comparison of bond angles and torsional strains across analogues .

Biological Activity

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimalarial, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

  • Chemical Formula : C₆H₁₂N₄O
  • Molecular Weight : 156.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1132017-25-4

Antimalarial Activity

Recent studies have explored the antimalarial potential of triazole derivatives, including those related to this compound. For instance, compounds derived from triazole structures have shown promising results against Plasmodium falciparum, particularly strains resistant to traditional treatments.

In a study involving triazole derivatives:

  • In vitro testing against P. falciparum W2 (chloroquine-resistant) demonstrated varying degrees of efficacy.
  • The most active compounds exhibited IC₅₀ values as low as 0.8 μM with selectivity indices indicating low cytotoxicity against mammalian cell lines (HepG2 and Vero cells) .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. This compound and its analogs have been evaluated for their ability to inhibit cancer cell proliferation.

A notable study reported:

  • Compounds with triazole moieties showed significant antiproliferative effects against various cancer cell lines such as MCF-7 and HCT-116.
  • One derivative achieved an IC₅₀ value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has shown that compounds containing the triazole ring exhibit broad-spectrum activity against bacteria and fungi.

Key findings include:

  • Antimicrobial testing revealed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 16 μg/mL .

Case Studies and Research Findings

Study FocusFindingsReference
Antimalarial ActivityIC₅₀ values < 5 μM for several derivatives; low cytotoxicity
Anticancer ActivitySignificant antiproliferative effects; best compound had IC₅₀ of 1.1 μM
Antimicrobial ActivityEffective against E. coli and S. aureus; MIC = 16 μg/mL

Q & A

What are the optimal synthetic routes for Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate, and how do catalyst systems influence regioselectivity?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or transition-metal-catalyzed [3+2] cycloaddition. For CuAAC, a typical protocol involves reacting 3-azidopropylamine with methyl propiolate using CuSO₄/sodium ascorbate in a THF/water (1:1) solvent system at 50°C, yielding the 1,4-regioisomer with >95% selectivity . In contrast, ruthenium complexes (e.g., (Tp)(PPh₃)₂Ru(N₃)) enable regioselective synthesis under reflux conditions in toluene, favoring the same regioisomer but requiring longer reaction times (24 h vs. 16 h for CuAAC) . Catalyst choice impacts reaction kinetics and purity; copper systems are faster and water-compatible, while Ru-based methods may avoid copper contamination in biomedical applications.

How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural assignment. For analogous triazole carboxylates, crystals are grown via slow evaporation of dichloromethane/ether mixtures. Key bond lengths (e.g., N3–C4: 1.3367 Å, C4–C3: 1.3722 Å) and angles (e.g., C–CH₂–N: 112.13°) confirm the 1,4-disubstituted triazole core and the spatial orientation of the aminopropyl group. H atoms are typically placed in idealized positions with riding constraints (C–H = 0.95–0.99 Å) during refinement using SHELXL .

What analytical techniques are recommended for purity assessment and structural validation?

Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects side products (e.g., unreacted alkyne or azide precursors).
  • ¹H/¹³C NMR : Key signals include the triazole C4–COOCH₃ resonance at ~160 ppm (¹³C) and the aminopropyl –NH₂ protons as broad singlets at δ 1.8–2.2 ppm (¹H) .
  • FTIR : Confirms ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • Elemental Analysis : Validates C, H, N composition (e.g., C₇H₁₁N₅O₂ requires C 43.52%, H 5.70%, N 36.26%) .

How does the aminopropyl substituent influence the compound’s reactivity in downstream derivatization?

Answer:
The primary amine (–NH₂) on the propyl chain enables facile functionalization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM with Et₃N as a base, yielding amide derivatives for bioactive screening .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) introduce aromatic groups for structure-activity relationship (SAR) studies .
  • Chelation : The amine and triazole N atoms form stable complexes with transition metals (e.g., Cu²⁺), relevant for catalytic or imaging applications .

What contradictions exist in reported spectral data for triazole-4-carboxylates, and how should they be resolved?

Answer:
Discrepancies in NMR chemical shifts (e.g., triazole C4–COOCH₃ reported at δ 160–165 ppm in ¹³C NMR vs. δ 158–162 ppm ) arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration. To mitigate:

  • Standardize solvent systems (e.g., CDCl₃ for lipophilic derivatives).
  • Use internal references (e.g., TMS) and report solvent explicitly.
  • Cross-validate with SCXRD when possible .

What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Predicts frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating nucleophilic reactivity at the triazole N2 and electrophilic character at the ester carbonyl .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous/PBS buffers, critical for pharmacokinetic profiling.
  • Docking Studies (AutoDock Vina) : Screens binding affinities to biological targets (e.g., kinases) via the triazole core’s π-π stacking and H-bonding motifs .

How can researchers address low yields in scale-up syntheses of this compound?

Answer:

  • Reaction Optimization : Increase catalyst loading (CuSO₄ from 0.2 to 0.5 equiv) and use microwave-assisted heating (80°C, 30 min) to enhance conversion .
  • Workup Strategies : Replace silica gel chromatography with acid-base extraction (e.g., 1M HCl to protonate the amine, followed by DCM extraction) .
  • Crystallization : Optimize anti-solvent addition (e.g., n-hexane to CH₂Cl₂ crude solution) to improve crystal yield .

What are the stability considerations for storing this compound?

Answer:

  • Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions (t₁/₂ = 48 h in pH 9 buffer at 25°C) .
  • Storage Recommendations : Lyophilize and store at –20°C under argon in amber vials to prevent oxidation and moisture uptake .
  • Stability Indicators : Monitor via HPLC for ester hydrolysis (new peak at Rᵣ 2.3 min corresponding to carboxylic acid) .

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